molecular formula C18H17ClO7 B104963 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride CAS No. 4092-66-4

3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride

Cat. No.: B104963
CAS No.: 4092-66-4
M. Wt: 380.8 g/mol
InChI Key: BWNSFYNNVUCDDV-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride is a benzopyrylium (chromenylium) derivative characterized by a planar aromatic core with hydroxyl, methoxy, and substituted phenyl groups. Its structure includes a 1-benzopyrylium cation stabilized by electron-donating substituents (hydroxy and methoxy groups) and a chloride counterion. Its structural complexity places it within a broader class of natural and synthetic aromatic compounds, often studied for applications in pharmacology, food chemistry, and materials science .

Properties

CAS No.

4092-66-4

Molecular Formula

C18H17ClO7

Molecular Weight

380.8 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride

InChI

InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H

InChI Key

BWNSFYNNVUCDDV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-]

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-]

Synonyms

3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride;  3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride;  Hirsutidin;  Hirsutinidol Chloride

Origin of Product

United States

Preparation Methods

Structural and Molecular Characteristics of Hirsutidin Chloride

Hirsutidin chloride (C₁₈H₁₇ClO₇, MW 380.8 g/mol) is a flavylium cation derivative characterized by a benzopyrylium core substituted with hydroxyl and methoxy groups at specific positions . The methoxy groups at C3' and C5' on the B-ring, alongside the hydroxyl groups at C3, C5, and C4', confer distinct electronic properties that stabilize the cationic chromophore (Figure 1) . This structural arrangement enables strong absorption in the visible spectrum (λₘₐₓ ~500–530 nm), making it a candidate for natural dye applications 4.

Table 1: Molecular properties of hirsutidin chloride

PropertyValue
Molecular FormulaC₁₈H₁₇ClO₇
Molecular Weight380.8 g/mol
CAS Number4092-66-4
Key Substituents3,5-Dihydroxy; 3',5'-dimethoxy; 7-methoxy

Hydrolytic Cleavage of Glycosidic Precursors

The most straightforward route to hirsutidin chloride involves acid-catalyzed hydrolysis of its glycoside, hirsutin. Under reflux with 2 M hydrochloric acid (HCl) at 80°C for 4 hours, hirsutin (C₃₀H₃₇O₁₇Cl) undergoes cleavage to release hirsutidin chloride and two equivalents of glucose4. The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water to yield the aglycone.

Key steps:

  • Protonation: HCl protonates the β-glycosidic bond, destabilizing the linkage.

  • Nucleophilic attack: Water molecules hydrolyze the bond, releasing glucose and the flavylium cation.

  • Stabilization: The cationic intermediate is stabilized by chloride counterions, precipitating as hirsutidin chloride4.

This method achieves ~70% yield but requires careful pH control to prevent decomposition of the acid-labile benzopyrylium core4.

Flavylium-Based Condensation with Aromatic Aldehydes

Recent advances in flavylium chemistry enable the synthesis of hirsutidin chloride through condensation reactions. Oliveira et al. demonstrated that 4-methyl-5,7-dihydroxyflavylium hexafluorophosphate reacts with electron-rich aromatic aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) under refluxing ethanol with trifluoroacetic acid (TFA) as a catalyst .

Optimized conditions:

  • Solvent: Anhydrous ethanol

  • Catalyst: 10 mol% TFA

  • Temperature: 78°C (reflux)

  • Reaction time: 12–16 hours

  • Yield: 64–89%

The mechanism involves:

  • Charge-transfer complex formation between the aldehyde and flavylium salt.

  • Nucleophilic attack by the aldehyde’s hydroxyl group at the C2 position of the flavylium core.

  • Cyclization and aromatization to form the benzopyrylium structure .

Table 2: Reaction parameters for flavylium-aldehyde condensation

ParameterValue
Aldehyde3,5-Dimethoxy-4-hydroxybenzaldehyde
Flavylium salt4-Methyl-5,7-dihydroxyflavylium hexafluorophosphate
SolventEthanol
CatalystTrifluoroacetic acid
Yield64–89%

Classical Robinson Synthesis

The Robinson synthesis, first reported in 1930, remains a benchmark for hirsutidin chloride preparation4. This method involves a multi-step sequence starting with benzoylation of phloroglucinol derivatives:

  • Benzoylation:
    Phloroglucinol is treated with benzoyl chloride in pyridine to protect hydroxyl groups, yielding 3,5-dibenzoylphloroglucinol.

  • Methylation:
    Selective methylation with methyl iodide in acetone introduces methoxy groups at C3' and C5'.

  • Condensation:
    The methylated intermediate reacts with ω-acetoxy-4-benzoyl-3,5-dimethoxyacetophenone in acetonitrile with sodium cyanide (NaCN) as a catalyst.

  • Cyclization and hydrolysis:
    The product undergoes acid-catalyzed cyclization (HCl, 60°C) to form the benzopyrylium core, followed by alkaline hydrolysis (NaOH, 50°C) to remove benzoyl protecting groups4.

Critical considerations:

  • Atmosphere: Reactions are conducted under nitrogen to prevent oxidation of phenolic intermediates.

  • Yield: ~55% overall yield due to side reactions during methylation and cyclization4.

Degradation Studies and Structural Validation

Degradation experiments confirm the positions of methoxy and hydroxyl groups. Boiling hirsutidin chloride with barium hydroxide (Ba(OH)₂) under hydrogen gas produces two fragments:

  • Monomethylphloroglucinol (C₇H₈O₄), indicating methoxy groups at C3' and C5' on the B-ring.

  • Cyanizinic acid (C₁₀H₁₀O₅), a benzoic acid derivative with methoxy and hydroxyl substituents4.

These products validate the proposed structure and inform retrosynthetic analyses for improved routes.

Comparative Analysis of Synthetic Methods

Table 3: Advantages and limitations of hirsutidin chloride synthesis routes

MethodYieldComplexityScalability
Glycoside hydrolysis70%LowHigh
Flavylium condensation64–89%ModerateModerate
Robinson synthesis55%HighLow
  • Hydrolysis is optimal for large-scale production but requires pure glycoside precursors.

  • Flavylium condensation offers higher yields but demands anhydrous conditions and costly catalysts.

  • Robinson synthesis is historically significant but less practical due to multi-step inefficiencies 4.

Mechanistic Insights into Benzopyrylium Stabilization

The stability of hirsutidin chloride under acidic conditions arises from:

  • Resonance stabilization: Delocalization of the positive charge across the benzopyrylium core and methoxy-substituted B-ring.

  • Hydrogen bonding: Intermolecular O–H···Cl interactions between hydroxyl groups and chloride ions enhance crystalline packing .

  • Steric protection: Methoxy groups at C3' and C5' shield the cationic core from nucleophilic attack .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyrylium derivatives.

Scientific Research Applications

Antioxidant Activity

Benzopyrylium compounds have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, making them potential candidates for developing nutraceuticals aimed at preventing oxidative damage in cells.

Case Study : A study showed that derivatives of benzopyrylium exhibited enhanced antioxidant activity compared to traditional antioxidants like Vitamin C and E. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Research indicates that 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride has anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study : In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. It works by modulating signaling pathways associated with cell survival and proliferation.

Case Study : A notable study on breast cancer cells revealed that treatment with this benzopyrylium derivative led to a significant decrease in cell viability and increased apoptosis markers such as caspase activation .

Neuroprotective Effects

Research has shown that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study : In a model of neurodegeneration, administration of the compound resulted in reduced cell death rates and improved cognitive functions in animal models subjected to oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging free radicals; superior to Vitamin C and E
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis in breast cancer cells
NeuroprotectiveReduced neuronal cell death; improved cognitive functions

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride involves its interaction with molecular targets through its hydroxyl and methoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical activities.

Comparison with Similar Compounds

(a) Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

  • Key Differences : Syringaldehyde lacks the benzopyrylium core and methoxy-phenyl substitution at position 2.
  • Research Findings : Syringaldehyde, a lignin degradation product, exhibits antioxidant and antimicrobial activities . In contrast, the benzopyrylium chloride’s charged chromenylium system may enhance redox reactivity due to resonance stabilization.

(b) 3,6'-Disinapoyl Sucrose Derivatives

  • Key Similarities : These compounds contain the 4-hydroxy-3,5-dimethoxyphenyl group (sinapoyl moiety), analogous to the substituent in the target compound.
  • Applications: Used as reference standards in pharmacological and food research, with demonstrated anti-inflammatory and neuroprotective effects .

(c) Diarylheptanoids (e.g., 3,5-dihydroxy-1,7-bis(4-hydroxy-3,5-dimethoxyphenyl)heptane)

  • Structural Contrast: Diarylheptanoids feature a linear heptane chain linking two aromatic rings, whereas the benzopyrylium chloride has a fused bicyclic system.
  • Biological Relevance: Diarylheptanoids from Zingiber officinale (ginger) show antitumor and anti-diabetic activities, attributed to their polyphenolic substituents . The benzopyrylium chloride’s rigid structure may limit conformational flexibility but enhance π-π stacking interactions in biological systems.

Functional Group Analysis

Compound Core Structure Key Substituents Notable Properties
Target Benzopyrylium Chloride Benzopyrylium cation 3,5-dihydroxy; 4-hydroxy-3,5-dimethoxyphenyl Potential redox activity; charged aromatic system
Syringaldehyde Benzaldehyde 4-hydroxy-3,5-dimethoxy Antioxidant; lignin degradation byproduct
3,6'-Disinapoyl Sucrose Sucrose ester Sinapoyl (4-hydroxy-3,5-dimethoxycinnamoyl) Anti-inflammatory; used in supplements
Diarylheptanoids (e.g., Entry 20 ) Linear heptane Bis(4-hydroxy-3,5-dimethoxyphenyl) Antitumor; natural product from ginger

Biological Activity

3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antioxidant, and antibacterial effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C18H17O7ClC_{18}H_{17}O_7Cl, with a molecular weight of approximately 360.31 g/mol. It features multiple hydroxyl and methoxy groups that contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HEK293 (human embryonic kidney).
  • IC50 Values : The compound showed IC50 values ranging from 1.2 to 5.3 µM across different cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin and etoposide .
Cell Line IC50 (µM) Comparison with Doxorubicin
MCF-71.2More effective
HCT1163.7Comparable
HEK2935.3Less effective

Antioxidant Activity

The antioxidant properties of the compound were assessed using various in vitro methods, revealing its potential to scavenge free radicals effectively.

Antioxidant Assays:

  • DPPH Scavenging Activity : The compound demonstrated a strong ability to reduce DPPH radicals, outperforming the standard antioxidant butylated hydroxytoluene (BHT).
  • ABTS Assay : In the ABTS assay, it exhibited significant antioxidative activity, confirming its role in mitigating oxidative stress in cellular environments .

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria.

Results:

  • Gram-positive Strains : The compound showed selective antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM.
  • Gram-negative Strains : Moderate activity was observed against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 16 to 32 µM .
Bacterial Strain MIC (µM) Activity Level
Enterococcus faecalis8Strong
Staphylococcus aureus32Moderate
Escherichia coli16Moderate

Case Studies

  • Breast Cancer Study : A study conducted on the MCF-7 cell line revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
  • Oxidative Stress Model : In a cellular model of oxidative stress, the compound effectively reduced reactive oxygen species (ROS) levels, supporting its potential use in preventing oxidative damage associated with chronic diseases .

Q & A

Basic: What are the key considerations for synthesizing 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride with high purity?

Methodological Answer:
Synthesis of this benzopyrylium derivative requires careful optimization of reaction conditions. Key steps include:

  • Reagent Selection : Use sodium methoxide as a base and anhydrous magnesium chloride as a catalyst to promote methoxylation and cyclization reactions, as demonstrated in analogous benzopyranone syntheses .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) followed by recrystallization in ethanol-water mixtures improves purity.
  • Yield Monitoring : Track reaction progress via HPLC (e.g., C18 column, UV detection at 280 nm) to ensure >95% purity, as used in related flavonoid syntheses .

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